Cas no 887325-02-2 (methyl (2S)-2-amino-2-cyclohexylpropanoate)

methyl (2S)-2-amino-2-cyclohexylpropanoate Chemical and Physical Properties
Names and Identifiers
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- methyl (2S)-2-amino-2-cyclohexylpropanoate
- Methyl (αS)-α-amino-α-methylcyclohexaneacetate
- methyl (S)-2-amino-2-cyclohexylpropanoate
- 887325-02-2
- EN300-1068920
- SCHEMBL7352590
-
- Inchi: 1S/C10H19NO2/c1-10(11,9(12)13-2)8-6-4-3-5-7-8/h8H,3-7,11H2,1-2H3/t10-/m0/s1
- InChI Key: HODYAOMLMHOVEK-JTQLQIEISA-N
- SMILES: C1([C@@](N)(C)C(OC)=O)CCCCC1
Computed Properties
- Exact Mass: 185.141578849g/mol
- Monoisotopic Mass: 185.141578849g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 187
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 52.3Ų
Experimental Properties
- Density: 1.030±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 243.6±13.0 °C(Predicted)
- pka: 8.12±0.50(Predicted)
methyl (2S)-2-amino-2-cyclohexylpropanoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1068920-0.1g |
methyl (2S)-2-amino-2-cyclohexylpropanoate |
887325-02-2 | 95% | 0.1g |
$1521.0 | 2023-10-28 | |
Enamine | EN300-1068920-10g |
methyl (2S)-2-amino-2-cyclohexylpropanoate |
887325-02-2 | 95% | 10g |
$7435.0 | 2023-10-28 | |
Enamine | EN300-1068920-5g |
methyl (2S)-2-amino-2-cyclohexylpropanoate |
887325-02-2 | 95% | 5g |
$5014.0 | 2023-10-28 | |
Enamine | EN300-1068920-1g |
methyl (2S)-2-amino-2-cyclohexylpropanoate |
887325-02-2 | 95% | 1g |
$1729.0 | 2023-10-28 | |
Enamine | EN300-1068920-0.25g |
methyl (2S)-2-amino-2-cyclohexylpropanoate |
887325-02-2 | 95% | 0.25g |
$1591.0 | 2023-10-28 | |
Enamine | EN300-1068920-5.0g |
methyl (2S)-2-amino-2-cyclohexylpropanoate |
887325-02-2 | 5g |
$5014.0 | 2023-06-10 | ||
Enamine | EN300-1068920-10.0g |
methyl (2S)-2-amino-2-cyclohexylpropanoate |
887325-02-2 | 10g |
$7435.0 | 2023-06-10 | ||
Enamine | EN300-1068920-1.0g |
methyl (2S)-2-amino-2-cyclohexylpropanoate |
887325-02-2 | 1g |
$1729.0 | 2023-06-10 | ||
Enamine | EN300-1068920-0.05g |
methyl (2S)-2-amino-2-cyclohexylpropanoate |
887325-02-2 | 95% | 0.05g |
$1452.0 | 2023-10-28 | |
Enamine | EN300-1068920-0.5g |
methyl (2S)-2-amino-2-cyclohexylpropanoate |
887325-02-2 | 95% | 0.5g |
$1660.0 | 2023-10-28 |
methyl (2S)-2-amino-2-cyclohexylpropanoate Related Literature
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1. Synthesis of benzyl sulfides via substitution reaction at the sulfur of phosphinic acid thioesters†Yoshitake Nishiyama,Takamitsu Hosoya,Suguru Yoshida Chem. Commun., 2020,56, 5771-5774
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Alain Mayer,Adrian Häberli,Christian J. Leumann Org. Biomol. Chem., 2005,3, 1653-1658
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Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184
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Jia-Hao Wu,Wen-Chang Chen,Guey-Sheng Liou Polym. Chem., 2016,7, 1569-1576
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Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596
Additional information on methyl (2S)-2-amino-2-cyclohexylpropanoate
Methyl (2S)-2-Amino-2-Cyclohexylpropanoate: A Comprehensive Overview
The compound with CAS No. 887325-02-2, commonly referred to as methyl (2S)-2-amino-2-cyclohexylpropanoate, is a significant molecule in the field of organic chemistry and pharmacology. This compound has garnered attention due to its unique structure and potential applications in drug development and chemical synthesis. In this article, we will delve into the properties, synthesis, and recent advancements related to methyl (2S)-amino-cyclohexylpropanoate, providing a detailed and up-to-date analysis.
Methyl (2S)-amino-cyclohexylpropanoate is a chiral compound characterized by its amino group attached to a cyclohexane ring via a propanoate ester linkage. The stereochemistry at the second carbon atom (denoted by the S configuration) plays a crucial role in determining its physical and chemical properties. This compound belongs to the broader class of amino acid derivatives, which are widely studied for their roles in biological systems and as building blocks in organic synthesis.
Recent studies have highlighted the importance of methyl (2S)-amino-cyclohexylpropanoate in the development of bioactive molecules. Researchers have explored its potential as a precursor for peptide synthesis, where its chirality and structural flexibility make it an ideal candidate for constructing complex molecules with specific pharmacological activities. Additionally, the compound has been investigated for its role in enantioselective reactions, which are critical in the production of optically active pharmaceuticals.
The synthesis of methyl (2S)-amino-cyclohexylpropanoate involves a multi-step process that typically begins with the preparation of the corresponding amino alcohol. Advanced techniques such as asymmetric catalysis and enzymatic resolution have been employed to achieve high enantiomeric excess, ensuring the production of the desired S-enantiomer. These methods not only enhance the efficiency of synthesis but also align with current trends toward sustainable and environmentally friendly chemical processes.
In terms of applications, methyl (2S)-amino-cyclohexylpropanoate has shown promise in the field of drug discovery. Its ability to act as a bioisostere or a prodrug has been leveraged in designing molecules with improved pharmacokinetic profiles. For instance, recent research has demonstrated its utility in developing analogs with enhanced solubility and bioavailability, which are essential attributes for effective drug delivery.
The structural versatility of methyl (2S)-amino-cyclohexyl strong>propanoate also makes it a valuable tool in combinatorial chemistry and high-throughput screening. By modifying its functional groups or incorporating it into larger molecular frameworks, scientists can explore a wide range of biological activities, from enzyme inhibition to receptor modulation.
In conclusion, methyl (2S)-< strong >amino strong >- < strong >cyclohexyl strong >propanoate is a versatile compound with significant potential in various areas of chemistry and pharmacology. Its unique structure, coupled with recent advancements in synthesis and application techniques, positions it as an important molecule for future research and development. As ongoing studies continue to uncover new insights into its properties and uses, methyl (CAS No. 887325-02-2) will undoubtedly play an increasingly prominent role in both academic and industrial settings.
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